molecular formula C9H12N2O2 B14840353 4-(Aminomethyl)-2-hydroxy-N-methylbenzamide

4-(Aminomethyl)-2-hydroxy-N-methylbenzamide

Cat. No.: B14840353
M. Wt: 180.20 g/mol
InChI Key: YGUBRHAVAAHUAW-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-hydroxy-N-methylbenzamide is an organic compound with a benzamide structure It features an aminomethyl group at the 4-position, a hydroxyl group at the 2-position, and a methyl group attached to the nitrogen atom of the benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2-hydroxy-N-methylbenzamide can be achieved through several methods. One common approach involves the reaction of 4-(aminomethyl)benzoic acid with N-methylhydroxylamine under acidic conditions. The reaction typically proceeds as follows:

    Starting Material: 4-(aminomethyl)benzoic acid.

    Reagent: N-methylhydroxylamine.

    Conditions: Acidic medium, typically using hydrochloric acid.

    Product: this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Steps: Including crystallization, filtration, and drying to obtain the final product with desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-(formylmethyl)-2-hydroxy-N-methylbenzamide.

    Reduction: Formation of 4-(aminomethyl)-2-hydroxy-N-methylbenzylamine.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

4-(Aminomethyl)-2-hydroxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2-hydroxy-N-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the hydroxyl and benzamide groups contribute to the overall binding affinity. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: Lacks the hydroxyl and N-methyl groups, making it less versatile in certain reactions.

    2-Hydroxy-N-methylbenzamide: Lacks the aminomethyl group, reducing its potential for forming specific interactions.

    4-(Aminomethyl)-2-hydroxybenzamide: Lacks the N-methyl group, which may affect its solubility and reactivity.

Uniqueness

4-(Aminomethyl)-2-hydroxy-N-methylbenzamide is unique due to the presence of all three functional groups (aminomethyl, hydroxyl, and N-methyl), which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with the similar compounds listed above.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

4-(aminomethyl)-2-hydroxy-N-methylbenzamide

InChI

InChI=1S/C9H12N2O2/c1-11-9(13)7-3-2-6(5-10)4-8(7)12/h2-4,12H,5,10H2,1H3,(H,11,13)

InChI Key

YGUBRHAVAAHUAW-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)CN)O

Origin of Product

United States

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